phenyl(1H-pyrrol-1-yl)methanone
Description
Phenyl(1H-pyrrol-1-yl)methanone is a benzophenone derivative featuring a pyrrole ring substituted at the 1-position of one phenyl group. This compound serves as a versatile scaffold in organic synthesis and medicinal chemistry due to its aromatic and heterocyclic components. Key physicochemical properties include a molecular weight of 248.1075 g/mol (calculated) and a melting point consistent with crystalline solids, as evidenced by its synthesis via nitroarene reduction and cyclization (yield: 63%) . Spectral data (¹H NMR, ¹³C NMR, HRMS) confirm its structure, with characteristic shifts for aromatic protons (δ 6.32–7.98 ppm) and carbonyl carbon (δ 195.5 ppm) .
Properties
IUPAC Name |
phenyl(pyrrol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFHHNYLLHRTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Experimental Protocol
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Reagents : Pd(PPh₃)₄ (5 mol%), Ag₂CO₃ (1 equiv.), N-acyl pyrrole (1 equiv.), aryl iodide/bromide (1.5 equiv.).
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Conditions : Toluene solvent, 120°C, 24 hours under air.
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Workup : Purification via flash chromatography (ethyl acetate/petroleum ether).
For phenyl(1H-pyrrol-1-yl)methanone, N-benzoylpyrrole serves as the substrate, reacting with iodobenzene to install the benzoyl group at the C2 position. While the exact yield for this compound is unspecified, analogous derivatives (e.g., 3aa in) are isolated in >80% yield.
Key Advantages :
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Regioselective C2 functionalization .
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Compatibility with diverse aryl halides.
Limitations :
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Requires stoichiometric silver carbonate.
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High temperatures and prolonged reaction times.
One-Pot Synthesis via N-Lithiated Pyrrole Intermediates
Nair’s one-pot method bypasses traditional protection-deprotection steps by leveraging N-lithiated pyrrole intermediates. This approach couples pyrrole with benzaldehyde in the presence of zirconium reagents.
Reaction Steps
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Lithiation : Pyrrole is treated with LDA (lithium diisopropylamide) to generate N-lithiated pyrrole.
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Acylation : Benzaldehyde reacts with the lithiated intermediate, facilitated by ZrCl₄, to form 2-benzoylpyrrole.
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Additive : 2,6-Dimethylaniline enhances yield by mitigating side reactions.
Reported yields range from 60–75%, with the procedure offering scalability and operational simplicity.
Key Advantages :
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No protecting groups required .
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Broad substrate tolerance for aromatic aldehydes.
Limitations :
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Moderate yields compared to catalytic methods.
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Sensitivity to moisture and air.
Comparative Analysis of Preparation Methods
*Yield reported for dihydro intermediate.
Chemical Reactions Analysis
Types of Reactions: Phenyl(1H-pyrrol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.
Scientific Research Applications
Antioxidant Properties
Research indicates that phenyl(1H-pyrrol-1-yl)methanone derivatives exhibit significant antioxidant activity. One study evaluated the antioxidant potential of synthesized pyrrole derivatives, revealing that they could effectively scavenge free radicals and inhibit lipid peroxidation . This suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that certain derivatives could inhibit lipoxygenase activity, which is crucial in inflammatory processes . This positions this compound as a candidate for developing anti-inflammatory drugs.
Anticancer Activity
This compound and its derivatives have shown promise in cancer research. For example, compounds synthesized from this scaffold have been reported to inhibit tubulin polymerization, a mechanism that is vital for cancer cell proliferation . Additionally, some derivatives have been found to target the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer .
Drug Development
The pharmacokinetic properties of this compound have been evaluated using Lipinski's rule of five, indicating good oral bioavailability potential for certain derivatives . This makes them suitable candidates for further development into therapeutic agents.
Targeting Multidrug Resistance
Recent studies highlight the ability of some pyrrole derivatives to overcome multidrug resistance in cancer cells. Compounds that inhibit carbonic anhydrase have shown effectiveness against resistant cell lines, suggesting a dual-targeting approach could enhance treatment efficacy .
Case Studies
Mechanism of Action
The mechanism of action of phenyl(1H-pyrrol-1-yl)methanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Pyrrole Substitution
- No direct synthetic or spectral data are provided, but positional differences may influence reactivity in cross-coupling reactions .
- Phenyl(1H-pyrrol-2-yl)methanone (CAS 7697-46-3): The 2-yl substitution introduces steric hindrance near the carbonyl group, which could affect crystallization behavior and solubility. This isomer is documented with synonyms like 2-Benzoylpyrrole and has applications in coordination chemistry .
Substituted Benzophenone Derivatives
Methoxy-Substituted Analogs
Compounds such as (3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)(4-methoxyphenyl)methanone (1j, CAS N/A) feature multiple methoxy groups on the phenyl rings. These electron-donating groups enhance solubility in polar solvents but reduce synthetic yields (39.3%) due to increased steric and electronic complexity . Compared to the parent compound, these derivatives exhibit:
- Higher molecular weights (e.g., 474.1906 g/mol for 1j).
- Broader ¹H NMR aromatic signals (δ 6.5–8.0 ppm) due to methoxy-induced deshielding .
Heterocyclic-Modified Analogs
- Its molecular weight (269.34 g/mol) and predicted density (1.15 g/cm³) suggest improved bioavailability compared to the parent compound .
- Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone (CAS 439097-43-5): The morpholine ring increases polarity, reflected in a higher boiling point (434.5°C) and molecular weight (256.3 g/mol), making it suitable for aqueous-phase reactions .
Functional Group Variations
- Boronate Ester Derivatives: (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(1H-pyrrol-1-yl)methanone (4) serves as a Suzuki-Miyaura coupling precursor. Its synthetic utility contrasts with the parent compound, which lacks reactive boron-containing groups .
- Hydrazone Derivatives: (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone (CAS 74990-94-6) introduces a hydrazone moiety, enabling chelation with metal ions. This modification significantly alters UV-Vis absorption profiles and redox properties .
Biological Activity
Phenyl(1H-pyrrol-1-yl)methanone, a member of the pyrrole derivatives, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, anti-inflammatory actions, and potential neuroprotective mechanisms.
Chemical Structure and Properties
This compound features a pyrrole ring attached to a phenyl group and a carbonyl (ketone) functional group. This unique structure contributes to its reactivity and potential interactions within biological systems.
| Property | Details |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 159.18 g/mol |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.
- Mechanism of Action : The compound exhibits strong inhibition of cancer cell growth by interfering with the microtubule dynamics necessary for mitosis. For example, derivatives similar to this compound have shown potent activity against various cancer cell lines, including those resistant to conventional therapies .
- Case Study : A study on 3-aroyl-1-arylpyrrole derivatives demonstrated their ability to inhibit the growth of medulloblastoma cells at nanomolar concentrations, suggesting that this compound could have similar effects due to its structural characteristics .
Anti-inflammatory Effects
Pyrrole derivatives also exhibit significant anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Mechanism : The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB. In vitro studies have shown that certain pyrrole derivatives can significantly reduce the production of TNF-α and IL-6 in activated macrophages .
- Research Findings : In one study, a related compound demonstrated an IC50 value of 0.026 mg/3 mL in inhibiting IL-6 signaling, indicating strong potential for clinical applications in inflammatory conditions .
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases.
- Mechanism : The neuroprotective action is hypothesized to be mediated through antioxidant properties and modulation of apoptotic pathways. Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells while protecting normal neuronal cells from oxidative stress .
Comparative Analysis with Other Pyrrole Derivatives
The biological activity of this compound can be compared with other pyrrole-based compounds:
| Compound | Biological Activity |
|---|---|
| 4-Methylpyridine | Antimicrobial properties |
| Indole derivatives | Anticancer activity |
| Benzothiazole | Antifungal activity |
| 5-Aminopyrrole | Neuroprotective effects |
The unique combination of the pyrrole moiety with specific substituents allows this compound to interact differently within biological systems compared to other pyrrole derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for phenyl(1H-pyrrol-1-yl)methanone, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a pyrrole derivative with a benzoyl moiety under catalytic conditions. For example, nitroarenes can be reduced in the presence of cobalt catalysts and reacted with 2,5-dimethoxytetrahydrofuran to form pyrrole intermediates, followed by ketone formation . Key parameters include:
- Catalysts : Heterogeneous cobalt catalysts for nitro group reduction.
- Reagents : 2,5-Dimethoxytetrahydrofuran for pyrrole ring formation.
- Yields : Reported yields range from 63% to 85%, depending on purification methods (e.g., flash chromatography) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 7.98–6.32) and carbonyl carbon signals (δ ~195 ppm) .
- IR : Stretching vibrations for carbonyl (C=O) at ~1650–1700 cm and pyrrole N-H at ~3135 cm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at 248.1077) .
Q. How are crystallographic data for this compound obtained and refined?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines structural parameters. For example, mean C-C bond lengths of 0.003 Å and R-factors of 0.040 ensure accuracy in bond angle and torsion angle determination .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, HOMO-LUMO gaps, and reactive sites. The Colle-Salvetti correlation-energy formula can estimate electronic correlation effects, validated against experimental NMR/IR data . Applications include:
- Charge Transfer Analysis : Predicting interactions with biological targets (e.g., enzyme active sites).
- Solubility Prediction : LogP values (e.g., 3.55) correlate with hydrophobic interactions .
Q. What strategies resolve contradictions in reported biological activities of pyrrole-containing methanones?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from:
- Structural Analogues : Subtle substituent changes (e.g., chloro vs. bromo groups) alter bioactivity .
- Assay Conditions : Varying pH, temperature, or cell lines affect results. Standardized protocols (e.g., CLSI guidelines) mitigate variability .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) reconciles experimental IC values with binding affinities .
Q. What is the role of the pyrrole ring in modulating the compound’s reactivity?
- Methodological Answer : The pyrrole’s electron-rich aromatic system facilitates:
- Electrophilic Substitution : Nitration or sulfonation at the α-position .
- Coordination Chemistry : Binding to transition metals (e.g., cobalt in catalytic systems) .
- Tautomerism : Prototropic shifts influence stability in protic solvents .
Q. How do steric and electronic effects influence the compound’s synthetic scalability?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., tert-butyl groups) hinder reaction rates, requiring optimized catalysts .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the benzoyl moiety, necessitating harsher conditions (e.g., elevated temperatures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
